molecular formula C16H21NO3 B12850746 1-Boc-3-formyl-3-phenyl-pyrrolidine

1-Boc-3-formyl-3-phenyl-pyrrolidine

Cat. No.: B12850746
M. Wt: 275.34 g/mol
InChI Key: ZWDOWFJBWMGNOA-UHFFFAOYSA-N
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Description

1-Boc-3-formyl-3-phenyl-pyrrolidine is a chemical compound with the molecular formula C16H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a formyl group (CHO) and a phenyl group (C6H5) attached to the pyrrolidine ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-formyl-3-phenyl-pyrrolidine can be synthesized through a multi-step process. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

    Protection of the Nitrogen Atom: The Boc protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-formyl-3-phenyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, solvent like ethanol or tetrahydrofuran (THF).

    Substitution: HNO3, Br2, solvent like acetic acid or chloroform.

Major Products:

    Oxidation: 1-Boc-3-carboxy-3-phenyl-pyrrolidine.

    Reduction: 1-Boc-3-hydroxymethyl-3-phenyl-pyrrolidine.

    Substitution: 1-Boc-3-formyl-3-(substituted-phenyl)-pyrrolidine.

Scientific Research Applications

1-Boc-3-formyl-3-phenyl-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-formyl-3-phenyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis and biological assays.

Comparison with Similar Compounds

    1-Boc-3-formyl-pyrrolidine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

    1-Boc-3-phenyl-pyrrolidine: Lacks the formyl group, reducing its reactivity in nucleophilic addition reactions.

    3-formyl-3-phenyl-pyrrolidine: Lacks the Boc protecting group, making it more prone to side reactions.

Uniqueness: 1-Boc-3-formyl-3-phenyl-pyrrolidine is unique due to the combination of the formyl, phenyl, and Boc groups, which confer specific reactivity, binding affinity, and stability. This makes it a valuable compound in organic synthesis and drug discovery.

Properties

IUPAC Name

tert-butyl 3-formyl-3-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDOWFJBWMGNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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